Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-
Overview
Description
Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two 4-fluorobenzyloxy groups attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 2,4-di(4-fluorobenzyloxy)benzoic acid.
Reduction: Formation of 2,4-di(4-fluorobenzyloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzaldehyde: Shares a similar core structure but lacks the 4-fluorobenzyloxy groups.
4-Fluorobenzaldehyde: Contains a single fluorine atom and lacks the additional benzyloxy groups.
2,4-Dihydroxybenzaldehyde: Precursor in the synthesis of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-.
Uniqueness
Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- is unique due to the presence of two 4-fluorobenzyloxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2,4-bis[(4-fluorophenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)21(11-20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKBXVCDKLXCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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